molecular formula C10H15N3O2 B14235479 1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-

Cat. No.: B14235479
M. Wt: 209.24 g/mol
InChI Key: NPXCOEWUIDRQCC-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is an organic compound with the molecular formula C10H15N3O2. It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the reaction of 1,2-propanediamine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and coordinate with metal ions. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-methyl-1-N-(4-nitrophenyl)propane-1,2-diamine

InChI

InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-3-5-9(6-4-8)13(14)15/h3-6,12H,7,11H2,1-2H3

InChI Key

NPXCOEWUIDRQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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